![molecular formula C14H14N4O2S B5637303 7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5637303.png)
7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, commonly known as BMMD, is a purine derivative that has been extensively studied for its potential applications in various fields of science. BMMD has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Mechanism of Action
The mechanism of action of BMMD is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BMMD has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. BMMD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, BMMD has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
BMMD has been shown to have various biochemical and physiological effects. BMMD has been shown to reduce the levels of reactive oxygen species and inflammatory mediators in vitro and in animal models of inflammation. BMMD has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. In addition, BMMD has been shown to improve the function of various organs, such as the liver and kidneys, in animal models of organ damage.
Advantages and Limitations for Lab Experiments
BMMD has several advantages and limitations for lab experiments. BMMD is a relatively stable compound that can be easily synthesized and purified. BMMD is also relatively inexpensive compared to other compounds used in lab experiments. However, BMMD has limited solubility in water, which can make it difficult to use in some experimental protocols. In addition, BMMD has not been extensively studied in vivo, and its safety and efficacy in humans have not been established.
Future Directions
There are several future directions for the study of BMMD. One direction is to investigate the safety and efficacy of BMMD in humans. Another direction is to investigate the potential of BMMD as a therapeutic agent for various diseases, such as cancer and inflammation. In addition, further studies are needed to elucidate the mechanism of action of BMMD and to identify its molecular targets. Finally, the development of new synthesis methods and derivatives of BMMD may lead to the discovery of more potent and selective compounds.
Synthesis Methods
BMMD can be synthesized using various methods, including the reaction of 7-benzyl-3,7-dihydro-1H-purine-2,6-dione with thiourea in the presence of a base, such as sodium hydroxide, to form 7-benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Another method involves the reaction of 7-benzyl-3,7-dihydro-1H-purine-2,6-dione with sodium hydrosulfide in the presence of a base, such as sodium hydroxide, to form BMMD.
Scientific Research Applications
BMMD has shown potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. BMMD has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. BMMD has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of inflammation. In addition, BMMD has been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals in vitro.
properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-16-11-10(12(19)17(2)14(16)20)18(13(21)15-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDINNIOYCQIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione |
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